molecular formula C9H17NO3 B14282187 (2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

Cat. No.: B14282187
M. Wt: 187.24 g/mol
InChI Key: ZGUZUQVQUIZGGC-GJMOJQLCSA-N
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Description

(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a pyrrolidine ring, a methoxy group, and a methyl group, making it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and ®-2-methyl-3-methoxypropanoic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-Methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

  • (2R,3R)-2,3-Dibromo-3-phenylpropanoic acid
  • (2R,3R)-2-Amino-3-methylpentanoic acid
  • (2R,3R)-4-(Benzyloxy)-3-((2,6-dimethoxybenzoyl)oxy)-2-hydroxy-4-oxobutanoic acid

Comparison:

    Structural Differences: While these compounds share some structural similarities, such as the presence of chiral centers and functional groups, (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring, methoxy group, and methyl group.

    Reactivity: The reactivity of (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid may differ from similar compounds due to its unique functional groups and stereochemistry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(9(11)12)8(13-2)7-4-3-5-10-7/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m1/s1

InChI Key

ZGUZUQVQUIZGGC-GJMOJQLCSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)O

Canonical SMILES

CC(C(C1CCCN1)OC)C(=O)O

Origin of Product

United States

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